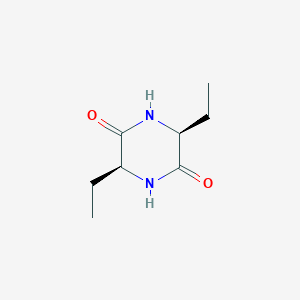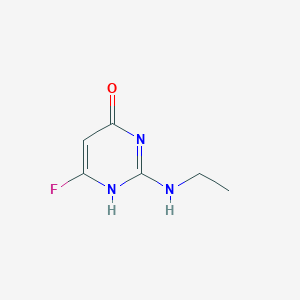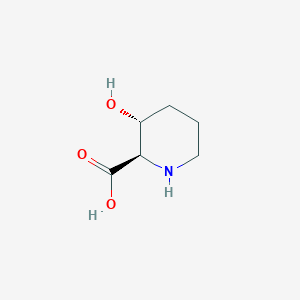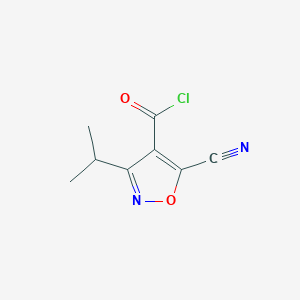
(3S,6S)-3,6-diethylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6S)-3,6-diethylpiperazine-2,5-dione, commonly known as DEPD, is a cyclic dipeptide that has been widely used in scientific research due to its unique chemical properties. DEPD is a white crystalline powder that is soluble in water and ethanol, and it has a molecular weight of 174.23 g/mol. This compound is commonly used as a reagent in organic synthesis, and it has also been shown to have potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of DEPD is not fully understood, but it is believed to act as a nucleophile in organic synthesis. DEPD contains two carbonyl groups, which makes it an ideal candidate for nucleophilic attack by other reagents. This property allows DEPD to act as a useful building block in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
DEPD has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for laboratory use. It has been used as a reagent in the synthesis of various bioactive compounds, including antitumor agents and enzyme inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
DEPD has several advantages as a reagent in laboratory experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, DEPD has some limitations. It is not suitable for use in reactions that require high temperatures or strong acids or bases. It is also not effective in reactions that require a strong oxidizing agent.
Orientations Futures
DEPD has potential applications in the field of medicine. It has been shown to have antitumor and antibacterial activity, and it has also been studied for its potential as an enzyme inhibitor. Further research is needed to fully understand the mechanism of action of DEPD and to explore its potential as a therapeutic agent. Additionally, DEPD could be further studied for its potential as a building block in the synthesis of novel peptidomimetics and natural products.
Méthodes De Synthèse
The synthesis of DEPD can be achieved through a variety of methods, including the reaction of ethyl glycinate with ethyl chloroformate, and the reaction of diethyl malonate with piperazine. The most commonly used method involves the reaction of ethyl glycinate with ethyl chloroformate in the presence of piperazine. This method produces DEPD in high yields and with high purity.
Applications De Recherche Scientifique
DEPD has been extensively used in scientific research as a reagent in organic synthesis. It has been shown to be effective in the synthesis of cyclic peptides and peptidomimetics. DEPD has also been used as a building block in the synthesis of various natural products, including alkaloids and antibiotics.
Propriétés
Numéro CAS |
164453-64-9 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(3S,6S)-3,6-diethylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-7(11)10-6(4-2)8(12)9-5/h5-6H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1 |
Clé InChI |
GWYVTXHULIXIAY-WDSKDSINSA-N |
SMILES isomérique |
CC[C@H]1C(=O)N[C@H](C(=O)N1)CC |
SMILES |
CCC1C(=O)NC(C(=O)N1)CC |
SMILES canonique |
CCC1C(=O)NC(C(=O)N1)CC |
Synonymes |
2,5-Piperazinedione,3,6-diethyl-,(3S-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)

![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)



![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)



![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)